molecular formula C4H9N3O B3270453 4-Amino-3,4,5,6-tetrahydropyrimidine-2(1H)-one CAS No. 52685-04-8

4-Amino-3,4,5,6-tetrahydropyrimidine-2(1H)-one

Cat. No.: B3270453
CAS No.: 52685-04-8
M. Wt: 115.13 g/mol
InChI Key: ZUVTWPKGUDOARJ-UHFFFAOYSA-N
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Description

4-Amino-3,4,5,6-tetrahydropyrimidine-2(1H)-one is a heterocyclic organic compound It is a derivative of pyrimidine, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3,4,5,6-tetrahydropyrimidine-2(1H)-one can be achieved through several methods. One common approach involves the cyclization of urea with 1,3-diaminopropane under acidic conditions. The reaction typically proceeds as follows:

    Starting Materials: Urea and 1,3-diaminopropane.

    Reaction Conditions: Acidic medium, often using hydrochloric acid.

    Procedure: The mixture is heated to promote cyclization, leading to the formation of the desired pyrimidine derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Amino-3,4,5,6-tetrahydropyrimidine-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of dihydropyrimidine derivatives.

    Substitution: The amino group at position 4 can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be employed under basic conditions.

Major Products Formed

    Oxidation: Formation of pyrimidine-2,4-dione derivatives.

    Reduction: Formation of 3,4,5,6-tetrahydropyrimidine derivatives.

    Substitution: Formation of N-substituted pyrimidine derivatives.

Scientific Research Applications

4-Amino-3,4,5,6-tetrahydropyrimidine-2(1H)-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-Amino-3,4,5,6-tetrahydropyrimidine-2(1H)-one depends on its specific application. In medicinal chemistry, it may act by:

    Molecular Targets: Binding to specific enzymes or receptors, inhibiting their activity.

    Pathways Involved: Modulating biochemical pathways related to disease processes, such as cell proliferation or viral replication.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4,6-dihydroxypyrimidine: Another pyrimidine derivative with different functional groups.

    4,6-Diamino-2-mercaptopyrimidine: Contains amino and mercapto groups, offering different reactivity.

Uniqueness

4-Amino-3,4,5,6-tetrahydropyrimidine-2(1H)-one is unique due to its specific substitution pattern and the presence of both amino and carbonyl functional groups

Properties

IUPAC Name

4-amino-1,3-diazinan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9N3O/c5-3-1-2-6-4(8)7-3/h3H,1-2,5H2,(H2,6,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUVTWPKGUDOARJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)NC1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Amino-3,4,5,6-tetrahydropyrimidine-2(1H)-one
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4-Amino-3,4,5,6-tetrahydropyrimidine-2(1H)-one
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4-Amino-3,4,5,6-tetrahydropyrimidine-2(1H)-one
Reactant of Route 4
4-Amino-3,4,5,6-tetrahydropyrimidine-2(1H)-one
Reactant of Route 5
4-Amino-3,4,5,6-tetrahydropyrimidine-2(1H)-one
Reactant of Route 6
4-Amino-3,4,5,6-tetrahydropyrimidine-2(1H)-one

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